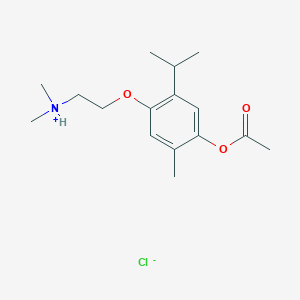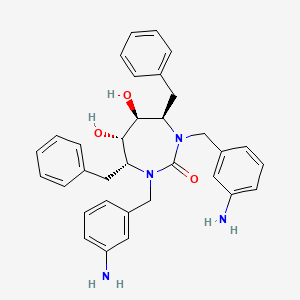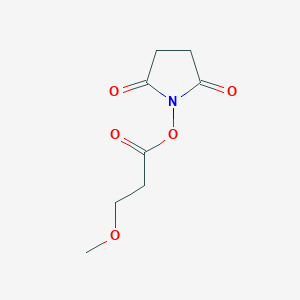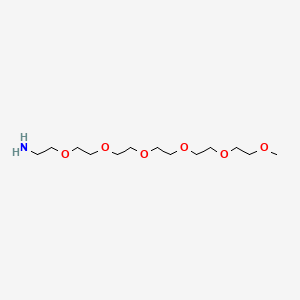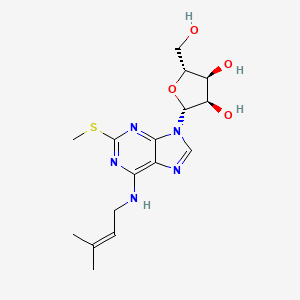
2-Methylthio-N-6-isopentenyladenosine
Übersicht
Beschreibung
2-Methylthio-N6-isopentenyladenosine (ms2i6A) is a hypermodified base found at tRNA position 37, existing in both prokaryotes and eukaryotes . It is traditionally identified by separating and digesting each tRNA from total RNA using RNA mass spectrometry .
Synthesis Analysis
A new efficient route of i6A and ms2i6A synthesis has been proposed, which is especially useful for the preparation of i6A-containing oligoribonucleotides .Molecular Structure Analysis
The molecular formula of 2-Methylthio-N6-isopentenyladenosine is C16H23N5O4S . It is a nucleoside analogue in which adenosine has been modified by substitution at C-2 by a methylthio (methylsulfanyl) group and at the 6-amino nitrogen by a Delta (2)-isopentenyl group .Chemical Reactions Analysis
The modification of ms2i6A is conservative and may not exist in other RNAs . The chemoselectivity between the methylthio group and oxaziridine group allows ms2i6A to be bio-orthogonally tagged with an azide group without interference of canonical nucleotides .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylthio-N6-isopentenyladenosine can be found in databases like PubChem . It is functionally related to adenosine .Wissenschaftliche Forschungsanwendungen
RNA Research
- Summary of the Application : 2-Methylthio-N-6-isopentenyladenosine (ms2i6A) is a hypermodified base found at tRNA position 37, existing in both prokaryotes and eukaryotes . It plays a crucial role in diversifying RNA structures and regulating numerous biochemical processes .
- Methods of Application : The application involves separating and digesting each tRNA from total RNA using RNA mass spectrometry . A novel chemical biology toolkit was introduced that labels i6A, a prenyl-modified RNA residue, leveraging the unique reactivity of the prenyl group . This toolkit also provides a strategy to incorporate fluorescence functionalities into RNAs for molecular tracking purposes .
- Results or Outcomes : The toolkit revealed that iodine-mediated cyclization reactions of the prenyl group occur rapidly, transforming i6A from a hydrogen-bond acceptor to a donor . This reactivity led to the development of an Iodine-Mediated Cyclization and Reverse Transcription (IMCRT) tRNA-seq method, which can profile all nine endogenous tRNAs containing i6A residues in Saccharomyces cerevisiae with single-base resolution .
Mitochondrial Biology
- Summary of the Application : CDK5RAP1 specifically converts N6-isopentenyladenosine (i6A) to ms2i6A at position A37 of four mt-DNA-encoded tRNAs . This modification regulates efficient mitochondrial translation and energy metabolism in mammals .
- Methods of Application : The application involves the use of CDK5RAP1 to convert i6A to ms2i6A at position A37 of four mt-DNA-encoded tRNAs .
- Results or Outcomes : The modification by CDK5RAP1 has been shown to regulate efficient mitochondrial translation and energy metabolism in mammals .
RNA Epitranscriptomics
- Summary of the Application : ms2i6A is a crucial component in the field of RNA epitranscriptomics . It is a part of the over 170 naturally occurring chemical modifications that decorate and diversify various RNAs .
- Methods of Application : The application involves the use of a novel chemical biology toolkit that labels i6A, a prenyl-modified RNA residue, leveraging the unique reactivity of the prenyl group . This toolkit also provides a strategy to incorporate fluorescence functionalities into RNAs for molecular tracking purposes .
- Results or Outcomes : The toolkit revealed that iodine-mediated cyclization reactions of the prenyl group occur rapidly, transforming i6A from a hydrogen-bond acceptor to a donor . This reactivity led to the development of an Iodine-Mediated Cyclization and Reverse Transcription (IMCRT) tRNA-seq method, which can profile all nine endogenous tRNAs containing i6A residues in Saccharomyces cerevisiae with single-base resolution .
Synthesis of Oligoribonucleotides
- Summary of the Application : ms2i6A is used in the synthesis of oligoribonucleotides .
- Methods of Application : The application involves post-synthetic modification of precursor oligomers .
- Results or Outcomes : The outcome of this application is the successful synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines .
Regulation of Translation Accuracy
- Summary of the Application : ms2i6A has been shown to affect the accuracy of poly (U) translation . It is implicated in processes such as codon-anticodon recognition, reading frame maintenance, and prevention of ribosomal frame-shifting during translation .
- Methods of Application : The application involves the use of ms2i6A in the translation process .
- Results or Outcomes : The outcome of this application is the improved accuracy of poly (U) translation .
RNA Modifications Implicated in Diseases
- Summary of the Application : ms2i6A modifications in RNA have been implicated in various diseases, including type 2 diabetes and acute myocardial infarction .
- Methods of Application : The application involves the use of transcriptome-wide detection and analysis of various RNA species containing ms2i6A modifications .
- Results or Outcomes : The outcome of this application is the identification of RNA modifications implicated in type 2 diabetes and acute myocardial infarction .
RNA Nanobiology
- Summary of the Application : ms2i6A is used in the field of RNA nanobiology . It is a part of the over 170 naturally occurring chemical modifications that decorate and diversify various RNAs .
- Methods of Application : The application involves the use of a novel chemical biology toolkit that labels i6A, a prenyl-modified RNA residue, leveraging the unique reactivity of the prenyl group . This toolkit also provides a strategy to incorporate fluorescence functionalities into RNAs for molecular tracking purposes .
- Results or Outcomes : The toolkit revealed that iodine-mediated cyclization reactions of the prenyl group occur rapidly, transforming i6A from a hydrogen-bond acceptor to a donor . This reactivity led to the development of an Iodine-Mediated Cyclization and Reverse Transcription (IMCRT) tRNA-seq method, which can profile all nine endogenous tRNAs containing i6A residues in Saccharomyces cerevisiae with single-base resolution .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQXUWKZDSEQRR-SDBHATRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30943113 | |
| Record name | N-(3-Methylbut-2-en-1-yl)-2-(methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylthio-N-6-isopentenyladenosine | |
CAS RN |
20859-00-1 | |
| Record name | 2-Methylthio-N6-isopentenyladenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20859-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylthio-N-6-isopentenyladenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020859001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Methylbut-2-en-1-yl)-2-(methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylthio-N6-(delta2-isopentenyl)adenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



